(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dichlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl groups. Common synthetic methods include:
Aryl Halide Reactions: Utilizing aryl halides in the presence of catalysts such as copper or palladium to form the chlorophenyl groups.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Other phenolic compounds .
Uniqueness
(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile is unique due to its specific combination of chlorophenyl and furan groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H10Cl3NO |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H10Cl3NO/c20-14-6-4-12(5-7-14)13(11-23)10-15-8-9-18(24-15)16-2-1-3-17(21)19(16)22/h1-10H/b13-10+ |
InChI Key |
AYAICADAQURTQD-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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